
N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine, also known as Flibanserin, is a drug that has been developed to treat hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition that affects a significant number of women, and it is characterized by a lack of sexual desire and a lack of interest in sexual activity. Flibanserin is a non-hormonal drug that works by targeting the brain's neurotransmitters to increase sexual desire and improve sexual function.
Mecanismo De Acción
N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine works by targeting the brain's neurotransmitters, specifically serotonin, dopamine, and norepinephrine. It acts as a serotonin 1A receptor agonist and a serotonin 2A receptor antagonist, which leads to an increase in dopamine and norepinephrine levels in the brain. This increase in neurotransmitter levels is thought to be responsible for the increase in sexual desire and improvement in sexual function seen with N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine use.
Biochemical and Physiological Effects:
N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine has been shown to have several biochemical and physiological effects. It increases the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in sexual desire and arousal. It also decreases the levels of serotonin, which is a neurotransmitter that can inhibit sexual desire and arousal. N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine has also been shown to have a positive effect on the hypothalamic-pituitary-gonadal axis, which is responsible for regulating sexual function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine has several advantages for use in lab experiments. It is a non-hormonal drug, which makes it a safer alternative to hormonal therapies. It also has a well-defined mechanism of action, which makes it easier to study. However, N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine also has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to study long-term effects. It also has a narrow therapeutic window, which means that it can be difficult to determine the optimal dosage for use in lab experiments.
Direcciones Futuras
There are several future directions for research on N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine. One area of research is the use of N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine in men with sexual dysfunction. Another area of research is the use of N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine in combination with other drugs to improve sexual function. Additionally, there is a need for more research on the long-term effects of N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine use and its safety profile.
Métodos De Síntesis
The synthesis of N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine involves several steps. The first step is the synthesis of 4-methoxybenzyl chloride, which is then reacted with diethylamine to form N,N-diethyl-4-methoxybenzylamine. The next step involves the reaction of N,N-diethyl-4-methoxybenzylamine with 3-chloro-1-(3-pyrrolidin-1-yl)propan-1-one to form N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine.
Aplicaciones Científicas De Investigación
N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine has been extensively studied in clinical trials to determine its efficacy in treating HSDD in women. The results of these trials have shown that N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine can significantly improve sexual desire and sexual function in women with HSDD. In addition to its use in treating HSDD, N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine has also been studied for its potential use in treating other conditions such as depression and anxiety.
Propiedades
Número CAS |
150627-13-7 |
|---|---|
Nombre del producto |
N,N-Diethyl-3-((4-methoxyphenyl)methyl)-1-pyrrolidinepropanamine |
Fórmula molecular |
C19H32N2O |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
N,N-diethyl-3-[3-[(4-methoxyphenyl)methyl]pyrrolidin-1-yl]propan-1-amine |
InChI |
InChI=1S/C19H32N2O/c1-4-20(5-2)12-6-13-21-14-11-18(16-21)15-17-7-9-19(22-3)10-8-17/h7-10,18H,4-6,11-16H2,1-3H3 |
Clave InChI |
ZIMJXOLOTWNYKF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN1CCC(C1)CC2=CC=C(C=C2)OC |
SMILES canónico |
CCN(CC)CCCN1CCC(C1)CC2=CC=C(C=C2)OC |
Sinónimos |
CDR 87-209 CDR-87-209 CDRI 87-209 CDRI-87-209 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




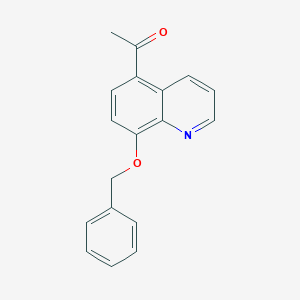
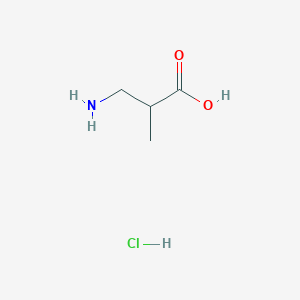
![(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B122369.png)
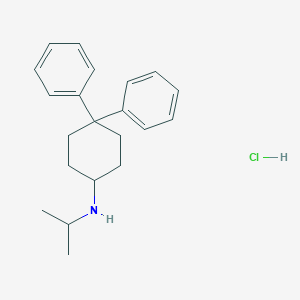

![5-Ethyl-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B122379.png)
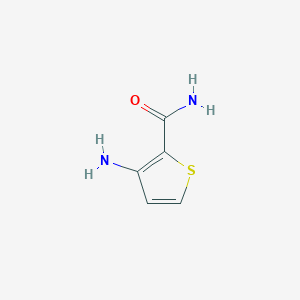

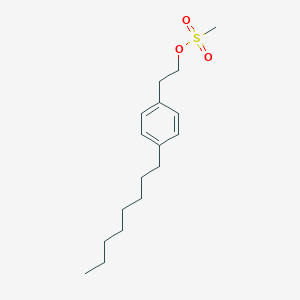

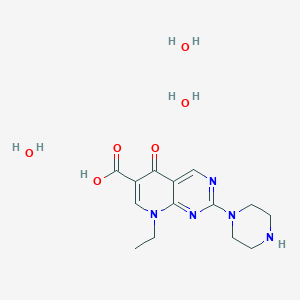
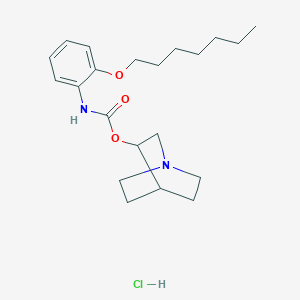
![Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B122403.png)